

An In-Depth Technical Guide to (S)-4-Carboxyphenylglycine: Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Carboxyphenylglycine, also known as (S)-4CPG, is a potent and selective competitive antagonist of group I metabotropic glutamate receptors (mGluRs), with a preference for the mGluR1a subtype over mGluR5a.[1][2] As a critical tool in neuroscience research, it plays a significant role in elucidating the physiological and pathological functions of group I mGluRs. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of **(S)-4-Carboxyphenylglycine**, including detailed experimental protocols and an examination of its mechanism of action.

Chemical and Physical Properties

(S)-4-Carboxyphenylglycine is a phenylglycine derivative with the following key identifiers and properties:

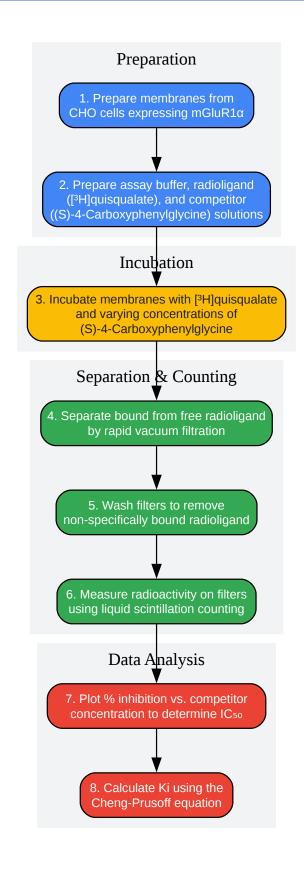
Property	Value	Reference	
IUPAC Name	4-[(S)- amino(carboxy)methyl]benzoic acid	[3]	
Synonyms	(S)-4CPG, (S)-alpha-Amino-4-carboxybenzeneacetic acid	[2][4]	
CAS Number	134052-73-6	[2]	
Molecular Formula	C ₉ H ₉ NO ₄	[1][2]	
Molecular Weight	195.17 g/mol	[1][2]	
Appearance	Off-white solid	[5]	
Solubility	Soluble to 100 mM in 1 eq. NaOH with gentle warming. Limited solubility in pure water (approx. 5 mM). Soluble in DMSO at 4.3 mg/mL.	[6]	
Storage	Store at room temperature.	[1]	

Biological Activity and Potency

(S)-4-Carboxyphenylglycine functions as a competitive antagonist at group I mGluRs, which are G-protein coupled receptors that play a crucial role in modulating synaptic plasticity and neuronal excitability.[6] It exhibits selectivity for the mGluR1a subtype over mGluR5a.

Receptor Subtype	Assay	Potency (IC50 / K8)	Reference
mGluR1α	Quisqualate-induced PI Hydrolysis	IC₅₀ range: 4 - 72 μM	[7]
L-glutamate-induced Ca ²⁺ release	K ₈ : 163 ± 43 μM	[8]	
mGluR5a	Quisqualate-induced PI Hydrolysis	IC50 range: 150 - 156 μΜ	[7]
L-glutamate-induced Ca ²⁺ release	No significant antagonist activity at 1mM	[8]	

Mechanism of Action and Signaling Pathway


Group I mGluRs, including mGluR1a, are coupled to the Gq family of G proteins. Upon activation by an agonist like glutamate, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.

(S)-4-Carboxyphenylglycine competitively binds to the same site as glutamate on the mGluR1a receptor, but it does not activate the receptor. By occupying the binding site, it prevents glutamate from binding and initiating the downstream signaling cascade.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. (S)-4-Carboxyphenylglycine | Group I mGlu receptor antagonist | Hello Bio [hellobio.com]
- 2. (S)-4-Carboxyphenylglycine | Glutamate Group I Receptors | Tocris Bioscience [tocris.com]
- 3. (S)-4Cpg | C9H9NO4 | CID 5311459 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alpha-Amino-4-carboxybenzeneacetic acid | C9H9NO4 | CID 5115 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Buy (RS)-4-Carboxyphenylglycine | 7292-81-1 [smolecule.com]
- 7. Pharmacological analysis of 4-carboxyphenylglycine derivatives: comparison of effects on mGluR1 alpha and mGluR5a subtypes PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonist activity of α-substituted 4-carboxyphenylglycine analogues at group I metabotropic glutamate receptors expressed in CHO cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to (S)-4-Carboxyphenylglycine: Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610634#basic-properties-of-s-4carboxyphenylglycine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com